N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors
Research has demonstrated the effectiveness of certain acetamide derivatives, including compounds with similar structures to the one , as corrosion inhibitors. These inhibitors show promising efficiency in acidic and mineral oil mediums, potentially due to their ability to form a protective layer on metal surfaces, thus preventing corrosion (Yıldırım & Cetin, 2008).
Antibacterial and Anti-enzymatic Properties
A series of N-substituted derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antibacterial and anti-enzymatic potentials. These compounds have shown significant inhibition against certain strains of gram-negative and gram-positive bacteria, suggesting their potential application in developing new antibacterial agents (Nafeesa et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds bearing benzothiazolinone acetamide analogs, similar in function to the compound , have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies suggest potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and in drug development due to their interaction with biological targets (Mary et al., 2020).
Electroluminescence Properties
The electroluminescence properties of 1,3,4-oxadiazole-containing compounds have been explored for potential use in light-emitting devices. A new rhenium(I) complex with 1,3,4-oxadiazole has shown promising green emission, indicating its potential application in developing efficient electroluminescent materials (Wang et al., 2007).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-5-2-3-6-17(14)20-25-21(30-26-20)18-7-4-12-27(22(18)29)13-19(28)24-16-10-8-15(23)9-11-16/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJTUIBQQCENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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